molecular formula C9H10N2O2 B8501305 6-(Hydroxymethyl)-2-methoxy-4-methylnicotinonitrile

6-(Hydroxymethyl)-2-methoxy-4-methylnicotinonitrile

Cat. No. B8501305
M. Wt: 178.19 g/mol
InChI Key: PDPDBMSLNXTORF-UHFFFAOYSA-N
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Patent
US08536179B2

Procedure details

A clear solution of 6-(hydroxymethyl)-2-methoxy-4-methylnicotinonitrile (0.50 g, 2.81 mmol) in HOAc (5 mL) and Ethanol (20 mL) was treated on an H-Cube apparatus (50 psi, 40° C., 1 mL/min., Raney Nickel cartridge) for 18 hr overnight. LCMS showed that the reaction was complete (crude contained 57% product and 43% dimeric side product). The reaction was evaporated to dryness under vacuum. Purified by silica gel chromatography (Analogix, SF25-40 g, 0 to 12% (5% NH4OH in MeOH) in CH2Cl2) (step gradient to 8% to elute off the dimeric side product then to 12% to elute off the product). The pure fractions were combined and evaporated to dryness under vacuum to give the product (5-(aminomethyl)-6-methoxy-4-methylpyridin-2-yl)methanol (0.30 g, 1.646 mmol, 58.7% yield) as a white solid. MS (ES)+m/e 183.1 [M+H]+, 166.1 [M+H]+ −NH3.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dimeric side product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:10]=[C:9]([CH3:11])[C:6]([C:7]#[N:8])=[C:5]([O:12][CH3:13])[N:4]=1>CC(O)=O.C(O)C.[Ni]>[NH2:8][CH2:7][C:6]1[C:9]([CH3:11])=[CH:10][C:3]([CH2:2][OH:1])=[N:4][C:5]=1[O:12][CH3:13]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OCC1=NC(=C(C#N)C(=C1)C)OC
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
dimeric side product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
Purified by silica gel chromatography (Analogix
WASH
Type
WASH
Details
SF25-40 g, 0 to 12% (5% NH4OH in MeOH) in CH2Cl2) (step gradient to 8% to elute off the dimeric side product
WASH
Type
WASH
Details
to 12% to elute off the product)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum

Outcomes

Product
Name
Type
product
Smiles
NCC=1C(=CC(=NC1OC)CO)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.646 mmol
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 58.7%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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